Trimethylsilylethynyl(phenyl)iodonium Tetrafluoroborate
Overview
Description
Preparation Methods
The synthesis of trimethylsilylethynyl(phenyl)iodonium tetrafluoroborate typically involves the reaction of ethynyltrimethylsilane with phenyl iodide in the presence of a Lewis acid such as boron trifluoride etherate (BF3·OEt2) . The reaction is carried out in a solvent like dichloromethane (CH2Cl2) at low temperatures to ensure high yield and purity . Industrial production methods may involve scaling up this reaction under controlled conditions to produce the compound in larger quantities .
Chemical Reactions Analysis
Trimethylsilylethynyl(phenyl)iodonium tetrafluoroborate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodonium group is replaced by a nucleophile.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions: Typical reagents include tetrabutylammonium fluoride (TBAF) for protodesilylation and various nucleophiles for substitution reactions.
Major Products: The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Trimethylsilylethynyl(phenyl)iodonium tetrafluoroborate has several scientific research applications:
Mechanism of Action
The mechanism by which trimethylsilylethynyl(phenyl)iodonium tetrafluoroborate exerts its effects involves the activation of the iodonium group, which facilitates the formation of new chemical bonds . The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Trimethylsilylethynyl(phenyl)iodonium tetrafluoroborate is unique due to its combination of the trimethylsilylethynyl and iodonium groups, which confer distinct reactivity and stability . Similar compounds include:
Phenyl(trimethylsilylethynyl)iodonium triflate: Similar in structure but with a different counterion.
Ethynyl(trimethylsilylethynyl)iodonium tetrafluoroborate: Another variant with different substituents.
These compounds share some reactivity but differ in their specific applications and stability under various conditions .
Properties
IUPAC Name |
phenyl(2-trimethylsilylethynyl)iodanium;tetrafluoroborate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ISi.BF4/c1-13(2,3)10-9-12-11-7-5-4-6-8-11;2-1(3,4)5/h4-8H,1-3H3;/q+1;-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHLUVBBDXOGLSV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.C[Si](C)(C)C#C[I+]C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BF4ISi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50449420 | |
Record name | Trimethylsilylethynyl(phenyl)iodonium Tetrafluoroborate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50449420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
127783-36-2 | |
Record name | Iodonium, phenyl[2-(trimethylsilyl)ethynyl]-, tetrafluoroborate(1-) (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=127783-36-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Trimethylsilylethynyl(phenyl)iodonium Tetrafluoroborate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50449420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Trimethylsilylethynyl(phenyl)iodonium Tetrafluoroborate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main advantage of using Ethynyl(phenyl)iodonium Tetrafluoroborate (1) for ethynylation reactions?
A: Ethynyl(phenyl)iodonium Tetrafluoroborate (1) allows for the α-ethynylation of β-dicarbonyl compounds under mild conditions. [] This is significant because traditional methods for introducing ethynyl groups often require harsh conditions that may not be compatible with sensitive substrates. [] Synthesis of Ethynyl(phenyl)iodonium Tetrafluoroborate. : A New Reagent for Ethynylation of 1,3-Dicarbonyl Compounds. (https://www.semanticscholar.org/paper/222a1598ef29c4550f690d4b0db924b949097b00)
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